2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
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Overview
Description
2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of key intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify intermediates, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals.
2-(2-methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks large Stokes shifts.
Tris(2-methoxyphenyl)amine: Used in catalysis and materials science.
Uniqueness
2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25) |
InChI Key |
XUXUFHSGTLWEFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Origin of Product |
United States |
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